molecular formula C11H21NO5 B2774737 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid CAS No. 711018-10-9

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid

Cat. No.: B2774737
CAS No.: 711018-10-9
M. Wt: 247.291
InChI Key: RDQRLWWKIWKXNI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a propan-2-yloxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the propan-2-yloxy side chain through nucleophilic substitution reactions. The final step often involves the formation of the propanoic acid moiety through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions involving the propan-2-yloxy side chain.

    Hydrolysis: Cleavage of the Boc protecting group under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under certain conditions, revealing the active amino group. This amino group can then participate in various biochemical reactions, potentially affecting enzyme activity or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(propan-2-yloxy)propanoic acid: Lacks the Boc protecting group.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Contains a hydroxyl group instead of the propan-2-yloxy side chain.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(methoxy)propanoic acid: Features a methoxy group instead of the propan-2-yloxy side chain.

Uniqueness

The presence of the Boc protecting group and the propan-2-yloxy side chain makes (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid unique

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-7(2)16-6-8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQRLWWKIWKXNI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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